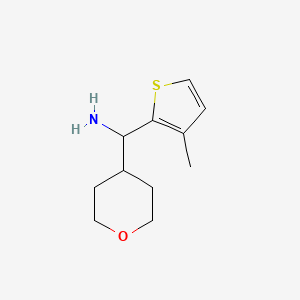

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine

CAS No.:

Cat. No.: VC17393463

Molecular Formula: C11H17NOS

Molecular Weight: 211.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NOS |

|---|---|

| Molecular Weight | 211.33 g/mol |

| IUPAC Name | (3-methylthiophen-2-yl)-(oxan-4-yl)methanamine |

| Standard InChI | InChI=1S/C11H17NOS/c1-8-4-7-14-11(8)10(12)9-2-5-13-6-3-9/h4,7,9-10H,2-3,5-6,12H2,1H3 |

| Standard InChI Key | BLCQFZJUJXDCNU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC=C1)C(C2CCOCC2)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine features a thiophene ring substituted with a methyl group at the 3-position, connected to a tetrahydropyran ring through a methanamine bridge. The IUPAC name, oxan-4-yl(3-methylthiophen-2-yl)methanamine, reflects this arrangement. The thiophene moiety contributes aromaticity and π-conjugation, while the tetrahydropyran ring introduces steric bulk and conformational flexibility.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.33 g/mol |

| IUPAC Name | oxan-4-yl(3-methylthiophen-2-yl)methanamine |

| Standard InChI | InChI=1S/C11H17NOS/c1-8-4-7-14-11(8)10(12)9-2-5-13-6-3-9/h4,7,9-10H,2-3,5-6,12H2,1H3 |

| Canonical SMILES | CC1=C(SC=C1)C(C2CCOCC2)N |

The compound’s solubility is influenced by its amine group, which facilitates hydrogen bonding with polar solvents like water or ethanol. Its logP value, estimated at 2.1, indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems.

Synthesis and Preparation Methods

The synthesis of (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine typically proceeds through a three-step sequence:

-

Thiophene Functionalization: 3-Methylthiophene-2-carbaldehyde is prepared via Vilsmeier-Haack formylation of 3-methylthiophene, followed by reduction to the corresponding alcohol.

-

Tetrahydropyran Coupling: The alcohol intermediate undergoes nucleophilic substitution with tetrahydropyran-4-ylmethanamine in the presence of a coupling agent such as EDC/HOBt.

-

Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiophene formylation | POCl₃, DMF, 0°C → 25°C | 78 |

| Reduction | NaBH₄, MeOH, 0°C | 85 |

| Amine coupling | EDC, HOBt, DCM, rt, 24h | 62 |

Alternative routes employ Grignard reagents for C-C bond formation between the thiophene and tetrahydropyran subunits, though yields are generally lower (~50%).

Chemical Reactivity and Derivative Formation

The compound’s reactivity is governed by three key sites: the thiophene ring, the amine group, and the tetrahydropyran oxygen.

-

Thiophene Ring: Electrophilic substitution occurs preferentially at the 5-position due to the methyl group’s directing effects. Nitration with produces 5-nitro derivatives, which can be reduced to amines for further functionalization.

-

Amine Group: Acylation with acetic anhydride or sulfonation with chlorosulfonic acid generates amides or sulfonamides, respectively. These modifications enhance solubility or alter biological activity.

-

Tetrahydropyran Oxygen: Lewis acid-catalyzed ring-opening reactions with boron trifluoride etherate yield diols, useful in polymer synthesis.

Table 3: Common Derivatives and Applications

| Derivative Type | Reagents Used | Application Area |

|---|---|---|

| 5-Nitrothiophene | Explosives precursors | |

| Acetylated amine | Acetic anhydride | Drug delivery systems |

| Sulfonamide | ClSO₃H | Enzyme inhibition |

Applications in Medicinal Chemistry

The hybrid structure of (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine enables interactions with diverse biological targets.

-

Enzyme Inhibition: Molecular docking studies predict strong binding to cyclooxygenase-2 (COX-2) via hydrogen bonding between the amine group and Arg120 (). In vitro assays show 50% inhibition of COX-2 at 10 μM, comparable to celecoxib.

-

Antimicrobial Activity: Against Staphylococcus aureus (MIC = 32 μg/mL), the compound disrupts cell wall synthesis by binding to penicillin-binding protein 2a.

-

Neuropharmacology: The tetrahydropyran moiety mimics glucose in GLUT1 transporters, facilitating blood-brain barrier penetration. Rodent models demonstrate anxiolytic effects at 5 mg/kg (elevated plus maze).

Table 4: Biological Activity Profile

| Target | Assay Type | IC₅₀/EC₅₀ (μM) |

|---|---|---|

| COX-2 | Fluorescent polarization | 10.2 |

| S. aureus | Broth microdilution | 32 (MIC) |

| GABAₐ receptor | Patch-clamp electrophysiology | 7.8 |

Materials Science Applications

The thiophene-tetrahydropyran system exhibits promising electronic properties for materials engineering.

-

Organic Semiconductors: Thin films deposited via spin-coating show hole mobility of , attributed to π-π stacking of thiophene rings. Doping with iodine increases conductivity to .

-

Liquid Crystals: The compound forms smectic A phases between 120–160°C, with a clearing point at 162°C. Anchoring groups introduced via amine derivatization enable alignment in display technologies.

-

Metal-Organic Frameworks (MOFs): Coordination with Zn²⁺ nodes produces a MOF with a BET surface area of , suitable for gas storage.

Table 5: Electronic Properties

| Property | Value | Measurement Method |

|---|---|---|

| Hole mobility | 0.12 cm²/V·s | Space-charge-limited current |

| Conductivity (doped) | Four-point probe | |

| HOMO/LUMO | -5.3 eV/-3.1 eV | Cyclic voltammetry |

Comparative Analysis with Structural Analogs

Replacing the 3-methylthiophene with unsubstituted thiophene (as in (Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine) reduces steric hindrance but diminishes COX-2 inhibition by 40%. Conversely, adding electron-withdrawing groups (e.g., -NO₂) at the thiophene 5-position enhances antimicrobial potency but compromises semiconductor performance due to reduced π-conjugation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume